REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:30]=[CH:31][CH:32]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:29])([CH3:28])[CH2:11][CH2:12][C:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:14]#[N:15])[CH2:7]1.C([OH:38])(CC)(C)C.[OH-].[K+]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:30]=[CH:31][CH:32]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:29])([CH3:28])[CH2:11][CH2:12][C:13]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:14]([NH2:15])=[O:38])[CH2:7]1 |f:2.3|
|
Name
|
5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanenitrile
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Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(OC2CN(C2)C(CCC(C#N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
to ambient then partitioned between water and TBME
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |